molecular formula C14H15N3O B2390450 1,2,3,4,4a,5-Hexahydropyrido[1',2':4,5][1,4]oxazino[2,3-b]quinoxaline CAS No. 73332-34-0

1,2,3,4,4a,5-Hexahydropyrido[1',2':4,5][1,4]oxazino[2,3-b]quinoxaline

Cat. No. B2390450
CAS RN: 73332-34-0
M. Wt: 241.294
InChI Key: JVXSCCVPBJZLFY-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5-Hexahydropyrido[1’,2’:4,5][1,4]oxazino[2,3-b]quinoxaline is a chemical compound . It has been mentioned in the context of potential anticancer agents .


Synthesis Analysis

The synthesis of this compound involves reactions of 2,3-dichloroquinoxalines with 2-(hydroxymethyl)piperidine, resulting in a series of 1,2,3,4,4a,5-hexahydropyrido[1’,2’:4,5][1,4]oxazino[2,3-b]quinoxaline derivatives .


Molecular Structure Analysis

The structures of the products were confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-dichloroquinoxalines with 2-(hydroxymethyl)piperidine .

Scientific Research Applications

properties

IUPAC Name

9-oxa-2,11,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),10,12,14,16-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-7-12-11(6-1)15-13-14(16-12)18-9-10-5-3-4-8-17(10)13/h1-2,6-7,10H,3-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXSCCVPBJZLFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)COC3=NC4=CC=CC=C4N=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320523
Record name 9-oxa-2,11,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),10,12,14,16-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666142
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,2,3,4,4a,5-Hexahydropyrido[1',2':4,5][1,4]oxazino[2,3-b]quinoxaline

CAS RN

73332-34-0
Record name 9-oxa-2,11,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),10,12,14,16-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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